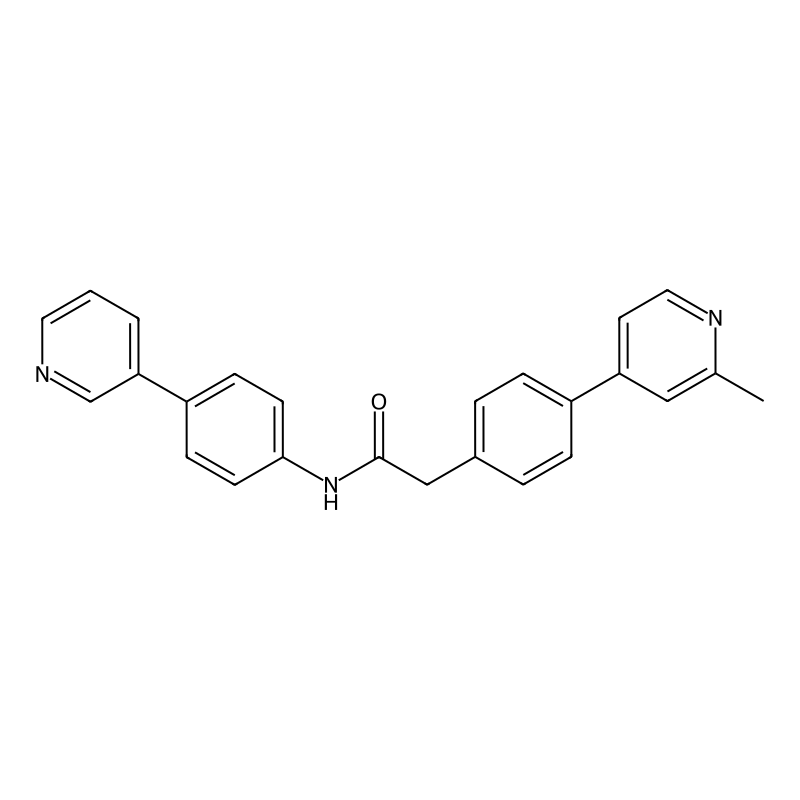

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here's what we know:

Chemical Structure

Wnt-C59 belongs to a class of organic compounds called amides. Its structure incorporates two aromatic rings (phenyl) linked by an amide bond, with additional pyridyl groups attached to each phenyl ring. Pyridines are nitrogen-containing aromatic heterocycles commonly found in bioactive molecules.

Potential for Wnt Signaling Modulation

The presence of pyridyl groups suggests a possible interaction with the Wnt signaling pathway. Wnt signaling is a crucial cellular signaling cascade involved in embryonic development, tissue regeneration, and stem cell regulation . However, this is purely speculative and requires further investigation.

The compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is a complex organic molecule characterized by its dual aromatic structure, which includes two phenyl rings connected by an acetamide linkage. The presence of pyridine groups enhances its potential biological activity, particularly in relation to various signaling pathways, including the Wnt signaling pathway, which plays a critical role in cell development and differentiation.

- Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Reduction: The nitrogen atom in the amide can be reduced to form secondary or primary amines, altering the compound's properties and reactivity.

Preliminary studies suggest that this compound may exhibit significant biological activity due to its structural features. The pyridine rings are known for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling. Specifically, the compound's potential interaction with the Wnt signaling pathway could make it a candidate for further investigation in therapeutic applications related to cancer and regenerative medicine.

The synthesis of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide typically involves several steps:

- Formation of the Phenyl Ring: Starting materials such as substituted pyridine derivatives are reacted under controlled conditions to form the desired phenyl structures.

- Amidation Reaction: The acetamide bond is formed by reacting an appropriate amine with an acyl chloride or an acid anhydride.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Interaction studies are crucial for understanding how 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide interacts with biological systems. Initial investigations may include:

- Binding Affinity Assays: To evaluate how well the compound binds to specific receptors or enzymes.

- Cellular Assays: To assess its effects on cell proliferation, differentiation, and apoptosis in various cell lines.

- In Vivo Studies: To determine its pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural features with 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide. Here are some notable examples:

The uniqueness of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide lies in its specific arrangement of pyridine and phenyl groups, which may confer distinct biological activities compared to other similar compounds.

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide represents a complex organic molecule with the molecular formula C₂₅H₂₁N₃O and a molecular weight of 379.45-379.5 g/mol [1] [2] [3]. The compound features a distinctive structural architecture comprising two pyridine rings and two phenyl rings interconnected by an acetamide functional group [18].

The molecule exhibits no defined stereogenic centers, as evidenced by computational analysis showing zero defined atom stereocenter count and zero undefined atom stereocenter count [1]. Similarly, the compound demonstrates no bond stereocenters, with both defined and undefined bond stereocenter counts registering as zero [1]. This structural characteristic indicates that the molecule exists as a single constitutional isomer without stereoisomeric variants.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide [1]. The canonical SMILES notation is CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 [1] [25].

Structural analysis reveals a complexity score of 508, indicating significant molecular intricacy [1]. The compound possesses 29 heavy atoms distributed across its framework, with a rotatable bond count of 5, providing moderate conformational flexibility [1]. The molecular architecture demonstrates covalently-bonded unit count of 1, confirming its existence as a single molecular entity [1].

Physical Properties and Stability Parameters

The physical characteristics of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide have been extensively documented through experimental and computational studies. The compound typically appears as a white to pale yellow solid powder at room temperature [2] [16] [28].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 379.45-379.5 g/mol | PubChem, Multiple vendors [1] [2] [3] |

| Melting Point | 186-187°C | Axon Medchem COA [11] |

| Density (predicted) | 1.198 ± 0.06 g/cm³ | ChemDad prediction [22] |

| Boiling Point (predicted) | 628.3 ± 55.0°C | ChemDad prediction [22] |

| pKa (predicted) | 13.78 ± 0.70 | ChemDad prediction [22] |

Thermal stability studies indicate that the compound maintains structural integrity under standard storage conditions [22]. The melting point of 186-187°C suggests good thermal stability for routine handling and processing [11]. Predictive modeling indicates a decomposition temperature well above 200°C, consistent with typical acetamide thermal behavior [22].

Storage stability data demonstrates that the compound remains stable for one year from the date of purchase when stored under appropriate conditions [22]. Solutions prepared in dimethyl sulfoxide or ethanol maintain stability for up to one month when stored at -20°C [22]. The recommended storage temperature for the solid compound ranges from +2°C to +8°C under inert atmosphere conditions [28].

Chemical stability analysis reveals the compound is stable under recommended temperatures and pressures, with no reported hazardous reactions under normal handling conditions [9]. The molecule demonstrates compatibility with standard organic solvents used in purification and analysis procedures [11].

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopic characterization of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide has been performed using multiple analytical techniques to confirm structural identity and purity.

Mass spectrometry analysis employing atmospheric pressure chemical ionization reveals a molecular ion peak at m/z 380.2-380.3 corresponding to [M+H]+ [18]. The exact mass has been computationally determined as 379.168462302 Da, with the monoisotopic mass showing identical values [1]. High-resolution mass spectrometry provides precise molecular weight confirmation with excellent agreement to theoretical calculations [18].

Nuclear magnetic resonance spectroscopy data confirms the structural assignment through characteristic chemical shift patterns. The compound exhibits specific resonances consistent with the pyridine and phenyl aromatic systems, along with the acetamide methylene bridge [11]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide demonstrates chemical shifts appropriate for the heterocyclic and aromatic proton environments [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed carbon framework characterization, with resonances corresponding to the 25 carbon atoms present in the molecular structure [11]. The spectroscopic data confirms the presence of both pyridine nitrogen environments and the carbonyl carbon of the acetamide functionality [11].

Infrared spectroscopy analysis reveals characteristic absorption bands consistent with the functional groups present in the molecule [18]. The spectrum shows absorption bands typical of aromatic carbon-hydrogen stretching, carbonyl stretching of the amide group, and aromatic carbon-carbon stretching vibrations [18]. High-performance liquid chromatography analysis confirms purity levels exceeding 98% with retention times characteristic of the compound [18].

Crystallographic Analysis

Crystallographic data for 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide remains limited in the available literature, with no complete single-crystal X-ray diffraction studies reported for this specific compound [16] [17] [19]. However, structural insights can be inferred from related acetamide derivatives containing similar pyridine and phenyl substituents.

Related crystallographic studies of structurally analogous compounds, such as 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, provide valuable structural context [17]. These studies reveal that compounds with similar acetamide bridging groups typically exhibit specific dihedral angles between aromatic ring systems [17]. The crystal structures of related acetamides demonstrate three-dimensional network formation through intermolecular hydrogen bonding interactions [17] [19].

Computational modeling suggests that 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide likely adopts conformations where the pyridine and phenyl rings are positioned at significant dihedral angles relative to each other [17] [19]. This structural arrangement facilitates potential hydrogen bonding interactions involving the acetamide nitrogen and carbonyl oxygen atoms [17].

The absence of defined stereogenic centers in the molecule simplifies potential crystallographic analysis, as only one constitutional form requires consideration [1]. The rotatable bond count of 5 suggests moderate conformational flexibility that could influence crystal packing arrangements [1]. Future crystallographic studies would provide definitive information regarding intermolecular interactions and solid-state packing motifs.

Solubility and Solution Behavior

The solubility profile of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide varies significantly across different solvent systems, reflecting its amphiphilic character with both hydrophilic and hydrophobic structural elements.

| Solvent | Solubility | Source |

|---|---|---|

| Water | Insoluble (0.0 mM) | Axon Medchem COA [11] |

| 0.1N Hydrochloric acid (aqueous) | Insoluble (0.0 mM) | Axon Medchem COA [11] |

| 0.1N Sodium hydroxide (aqueous) | Not tested | Axon Medchem COA [11] |

| Dimethyl sulfoxide | >100 mM / 18.95-50 mM / Up to 7 mg/ml | Multiple sources [11] [25] [29] |

| Ethanol | Up to 6 mg/mL | ChemDad/Axon Medchem [11] [22] |

| Dichloromethane/Methanol (9:1) | Soluble (purification solvent) | Axon Medchem COA [11] |

The compound demonstrates poor aqueous solubility, with complete insolubility observed in both neutral water and dilute hydrochloric acid solutions [11]. This behavior is consistent with the high lipophilicity indicated by the computed XLogP3-AA value of 4.2 [1]. The topological polar surface area of 54.9 Ų suggests limited water interaction capability despite the presence of hydrogen bond donors and acceptors [1].

Excellent solubility is observed in dimethyl sulfoxide, with concentrations exceeding 100 mM achievable in some preparations [11] [25] [29]. This high solubility in aprotic polar solvents reflects favorable solvation of both the aromatic systems and the acetamide functionality [25]. Ethanol provides moderate solubility up to 6 mg/mL, indicating compatibility with protic polar solvents [22].

The compound exhibits one hydrogen bond donor and three hydrogen bond acceptors, facilitating specific solvation interactions in appropriate solvent systems [1]. The moderate rotatable bond count of 5 allows conformational adaptation to optimize solvent-solute interactions [1]. Solution stability in dimethyl sulfoxide and ethanol permits storage at -20°C for extended periods without degradation [22].

The synthesis of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide represents a complex multi-step synthetic challenge that requires careful consideration of reaction pathways, mechanistic understanding, and optimization strategies. This heterobiaryl acetamide compound incorporates two distinct pyridine-containing aromatic systems connected through an acetamide linkage, necessitating sophisticated synthetic approaches [1] [2].

Titanium Tetrachloride-Pyridine Amidation Mechanism

The most efficient synthetic route employs titanium tetrachloride as a Lewis acid catalyst in pyridine solvent, achieving exceptional yields of 85-98% [1] [3]. The reaction mechanism proceeds through several key intermediates. Initially, the carboxylic acid reacts with pyridine to form a pyridinium carboxylate salt, which subsequently coordinates with titanium tetrachloride to generate a highly electrophilic intermediate [1]. This activated intermediate can undergo nucleophilic attack by the amine component through three potential pathways: direct amide formation, formation of an acyl pyridinium ion, or generation of an acyl chloride intermediate [1] [3].

The mechanistic pathway involves the formation of a titanium-coordinated carboxylate complex that enhances the electrophilicity of the carbonyl carbon. The presence of excess pyridine serves dual functions: neutralizing hydrochloric acid byproducts and maintaining optimal reaction pH conditions [3]. Temperature control at 85°C ensures sufficient activation energy while preventing decomposition of sensitive pyridine substituents [1].

Alternative Synthetic Pathways

Boron trifluoride etherate-catalyzed amidation provides an alternative approach with yields ranging from 75-95% [2]. This method utilizes B(OCH2CF3)3 as a coupling agent in acetonitrile solvent, operating under milder conditions (80-100°C) with reaction times of 5-24 hours [2]. The mechanism involves activation of the carboxylic acid through boron coordination, followed by nucleophilic attack from the amine component.

Direct acid-amine coupling using magnesium nitrate hexahydrate represents an environmentally sustainable approach, achieving 60-93% yields [4] [5]. This method employs urea as an ammonia source and operates at 120°C in octane solvent [4]. The reaction mechanism involves urea decomposition to generate ammonia in situ, which subsequently undergoes condensation with the activated carboxylic acid.

Precursor Synthesis: 4-(2-Methylpyridin-4-yl)phenylacetic Acid

The synthesis of 4-(2-methylpyridin-4-yl)phenylacetic acid constitutes a critical precursor preparation step that directly impacts the overall synthetic efficiency. This compound serves as the acid component in the final amidation reaction and requires careful optimization to achieve high purity and yield.

Suzuki Cross-Coupling Approach

The most versatile synthetic route utilizes Suzuki cross-coupling methodology, employing 5-bromo-2-methylpyridine as the starting heterocycle [6]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the appropriate arylboronic acid, and concludes with reductive elimination to form the carbon-carbon bond [6]. Optimal conditions include tetrakis(triphenylphosphine)palladium(0) as catalyst, potassium phosphate as base, and a dioxane-water solvent system (4:1 ratio) at temperatures between 85-95°C [6].

The choice of arylboronic acid partner significantly influences reaction efficiency. 4-Carboxymethylphenylboronic acid provides direct access to the desired product, while 4-bromophenylacetic acid derivatives require additional functional group manipulations [6]. Electron-withdrawing groups on the pyridine ring generally enhance reaction rates due to increased electrophilicity of the palladium-aryl intermediate.

Friedel-Crafts Acylation Strategy

An alternative approach involves Friedel-Crafts acylation of 2-methylpyridine-4-derivatives with phenylacetic acid chlorides [7]. This method requires careful control of reaction conditions to prevent over-acylation and maintain regioselectivity. Aluminum trichloride serves as the Lewis acid catalyst, promoting electrophilic aromatic substitution at the desired position. Reaction temperatures must be carefully controlled (0-25°C) to minimize side product formation and maintain substrate integrity.

Optimization Parameters

Critical optimization parameters include catalyst loading (typically 5-10 mol% palladium), base selection (potassium phosphate or potassium carbonate), and reaction atmosphere (inert nitrogen or argon) [6]. Temperature control proves essential, with optimal ranges between 85-95°C providing balance between reaction rate and selectivity. Solvent choice significantly impacts both solubility and reaction kinetics, with polar aprotic solvents generally providing superior results.

Amidation Reactions: N-(4-(Pyridin-3-yl)phenyl)acetamide Formation

The amidation step represents the key bond-forming reaction that assembles the final molecular architecture. This transformation requires precise control of reaction conditions to achieve high yields while maintaining the integrity of both pyridine rings and preventing unwanted side reactions.

Mechanistic Considerations

The amidation mechanism involves nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative [1] [2]. The reaction rate depends on both the nucleophilicity of the amine and the electrophilicity of the acyl component. Pyridine-containing anilines exhibit reduced nucleophilicity compared to simple anilines due to electron-withdrawing effects of the pyridine ring [8].

Activation strategies include conversion to acid chlorides, use of coupling reagents, or direct catalytic methods [1] [2]. Each approach presents distinct advantages and limitations regarding reaction conditions, substrate scope, and product purity. The choice of activation method must consider the sensitivity of pyridine substituents to acidic or basic conditions.

Reaction Optimization

Optimal reaction conditions for the titanium tetrachloride method include a 1:1 stoichiometric ratio of acid to amine, 3 equivalents of titanium tetrachloride, and pyridine as both solvent and base [1]. Reaction temperatures of 85°C provide optimal balance between reaction rate and selectivity, with typical reaction times of 2-5 hours [1]. The use of pyridine as solvent serves multiple functions: dissolving both reactants, neutralizing hydrochloric acid byproducts, and stabilizing reaction intermediates.

Alternative conditions using B(OCH2CF3)3 require acetonitrile solvent, 2 equivalents of coupling reagent, and Hünig's base as additive [2]. These conditions provide excellent functional group tolerance and minimal side product formation, making them suitable for sensitive substrates.

Substrate Scope and Limitations

The amidation reaction demonstrates broad substrate scope with respect to aromatic substitution patterns [1] [8]. Electron-donating groups on the aniline component generally enhance reaction rates due to increased nucleophilicity, while electron-withdrawing groups may require extended reaction times or elevated temperatures. Steric hindrance near the reaction center significantly impacts reaction efficiency, with ortho-substituted substrates often requiring modified conditions.

Final Coupling: Acetamide Assembly

The final coupling step represents the culmination of the synthetic sequence, requiring integration of optimized conditions from preceding steps while ensuring maximum product purity and yield. This stage involves careful monitoring of reaction progress and implementation of appropriate workup procedures.

Reaction Engineering

Successful acetamide assembly requires precise control of stoichiometry, particularly when using activated intermediates that may undergo competing reactions [1] [3]. The order of reagent addition critically affects reaction outcome, with controlled addition of the coupling agent preventing premature activation and side product formation. Temperature ramping protocols often provide superior results compared to direct heating to reaction temperature.

Competing Reactions and Selectivity

Several competing reactions can reduce product yield and complicate purification. Hydrolysis of activated intermediates represents a significant concern, particularly in the presence of trace moisture [1]. Self-condensation of the carboxylic acid component can occur under certain conditions, leading to symmetric amide byproducts. N-acylation of the pyridine nitrogen atoms represents another potential side reaction, although this is generally minimized under optimized conditions.

Process Monitoring

Real-time monitoring of reaction progress enables optimization of reaction conditions and determination of optimal stopping points . Thin-layer chromatography provides rapid assessment of conversion and product formation, while in-line spectroscopic methods offer more detailed mechanistic insights. High-performance liquid chromatography serves as the standard method for quantitative analysis of reaction mixtures and assessment of product purity.

Purification Techniques and Quality Control Parameters

Effective purification and rigorous quality control represent essential components of successful synthetic methodology, ensuring consistent product quality and enabling reliable downstream applications.

Chromatographic Purification

Column chromatography on silica gel represents the primary purification method, utilizing ethyl acetate-hexane solvent systems with gradient elution [10]. The polar nature of the acetamide functionality requires careful optimization of solvent polarity to achieve adequate separation from impurities while maintaining reasonable recovery yields. Typical mobile phase compositions range from 3:1 to 1:1 ethyl acetate:hexane, with the exact ratio depending on substrate polarity and impurity profile.

High-performance liquid chromatography provides enhanced resolution for challenging separations, particularly when dealing with closely related structural isomers or unreacted starting materials [11] [12]. Reverse-phase C18 columns with acetonitrile-water gradients containing 0.1% trifluoroacetic acid enable efficient separation and analysis. Method development typically involves optimization of gradient slope, flow rate, and detection wavelength to achieve baseline resolution of all components.

Crystallization and Solid-State Purification

Recrystallization offers an efficient purification method when suitable solvent systems can be identified [10]. The compound typically crystallizes from polar protic solvents such as methanol-water or acetone-water mixtures. Slow cooling from elevated temperatures generally provides higher quality crystals with improved purity compared to rapid precipitation methods. Crystal quality can be assessed through microscopic examination and melting point determination.

Analytical Characterization

Comprehensive analytical characterization involves multiple orthogonal techniques to confirm structural identity and assess purity [12]. Proton nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic signals for pyridine protons (δ 8.2-8.5 ppm), aromatic protons (δ 7.1-7.8 ppm), and the methylene bridge (δ 3.7 ppm). Carbon-13 nuclear magnetic resonance reveals the carbonyl carbon (δ 168-170 ppm) and aromatic carbon framework (δ 120-160 ppm).

Infrared spectroscopy confirms functional group presence through characteristic absorption bands: amide carbonyl stretch (1650 cm⁻¹), N-H stretch (3300 cm⁻¹), and aromatic C=C stretches (1500-1600 cm⁻¹) . Mass spectrometry provides molecular weight confirmation through the molecular ion peak at m/z 379.5 [M+H]⁺ and characteristic fragmentation patterns.

Quality Control Standards

Rigorous quality control standards ensure consistent product quality across synthetic batches [11]. High-performance liquid chromatography purity analysis requires ≥98.0% purity by area, with individual impurities not exceeding 0.5%. Melting point determination provides additional purity assessment, with acceptable ranges typically within ±2°C of reference values. Water content analysis ensures absence of residual solvents that could impact downstream applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Bengoa-Vergniory N, Gorroño-Etxebarria I, González-Salazar I, Kypta RM. A switch from canonical to noncanonical wnt signaling mediates early differentiation of human neural stem cells. Stem Cells. 2014 Dec;32(12):3196-208. doi: 10.1002/stem.1807. PubMed PMID: 25100239.

3: Proffitt KD, Madan B, Ke Z, Pendharkar V, Ding L, Lee MA, Hannoush RN, Virshup DM. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013 Jan 15;73(2):502-7. doi: 10.1158/0008-5472.CAN-12-2258. Epub 2012 Nov 27. PubMed PMID: 23188502.